Ácido 4-sulfobenzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-sulfobenzoic acid-related compounds involves various strategies, including organocatalytic reactions and multi-component synthesis approaches. For example, 2-Hydroxy-5-sulfobenzoic acid has been used efficiently as an organocatalyst in the one-pot three-component synthesis of a wide variety of compounds, demonstrating the versatility of sulfobenzoic acid derivatives in facilitating chemical reactions under solvent-free conditions and at room temperature for certain products (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).

Molecular Structure Analysis

The molecular structure of sulfobenzoic acid derivatives plays a crucial role in their chemical reactivity and properties. The presence of both sulfonic and carboxylic acid groups offers multiple sites for reactions, making these compounds suitable for a variety of chemical transformations, including catalysis and synthesis of complex molecules.

Chemical Reactions and Properties

4-Sulfobenzoic acid and its derivatives participate in numerous chemical reactions, including catalytic processes and synthesis of heterocyclic compounds. They have been used as efficient catalysts for the preparation of diverse organic compounds, highlighting their broad utility in organic synthesis. For instance, 4-sulfobenzoic acid has been utilized as a catalyst for the Biginelli reaction, enabling the synthesis of dihydropyrimidinones under solvent-free conditions (Oudi, Hazeri, & Fatahpour, 2019).

Aplicaciones Científicas De Investigación

Energía Solar: Mejora de las Células Solares de Perovskita

Ácido 4-sulfobenzoico: juega un papel crucial en la mejora de la estabilidad y la eficiencia de las células solares de perovskita (PSC). Se utiliza como un contraanión orgánico de gran tamaño en forma de sal monopotásica de ácido 4-sulfobenzoico (SAMS), que se ancla en los límites de grano para suprimir la migración de iones y la pasivación de defectos {svg_1}. Esto da como resultado un aumento de la vida útil del portador, una reducción de la densidad de defectos y un mejor rendimiento general de las PSC.

Ciencia de Materiales: Síntesis de Nanocompuestos

En la ciencia de materiales, el ácido 4-sulfobenzoico se utiliza como un compuesto intercalante para facilitar la exfoliación de la arcilla. Esto es particularmente beneficioso en la síntesis de nanocompuestos de poli(tereftalato de butileno) (PBT), donde ayuda a mejorar las propiedades mecánicas y la estabilidad térmica del material {svg_2}.

Ciencia Ambiental: Análisis de Compuestos Organosulfurados

This compound: es significativo en la ciencia ambiental para el estudio de los compuestos organosulfurados en materia particulada fina (PM2.5). Está involucrado en los mecanismos de formación secundaria, que son esenciales para comprender la química atmosférica y las estrategias de mitigación de la contaminación {svg_3}.

Química Analítica: Reactivo Químico

En química analítica, el ácido 4-sulfobenzoico sirve como reactivo para varios análisis químicos. Su forma de sal de potasio se utiliza para mejorar la precisión y confiabilidad de las mediciones, particularmente en el estudio de la migración de iones y la pasivación de defectos en las PSC {svg_4}.

Bioquímica: MOFs Fluorescentes e Imágenes de Células Vivas

This compound: se utiliza en la síntesis de marcos metal-orgánicos fluorescentes (MOF) para imágenes de células vivas. Estos MOF se pueden conjugar con fármacos anticancerígenos para estudios de distribución celular y aplicaciones de detección {svg_5}.

Aplicaciones Industriales: Agente Intercalante

Industrialmente, el ácido 4-sulfobenzoico se emplea como agente intercalante para mejorar las propiedades de los polímeros. Su papel en la producción de nanocompuestos es vital para el desarrollo de materiales avanzados con características de rendimiento superiores {svg_6}.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-Sulfobenzoic acid is the deep-level traps at grain boundaries (GBs) and halide ion migration in perovskite solar cells (PSCs) . These targets are crucial for enhancing the stability and efficiency of PSCs .

Mode of Action

4-Sulfobenzoic acid, in the form of its monopotassium salt (SAMS), acts by suppressing ion migration and passivating defects in planar PSCs . The anions within SAMS can be firmly anchored at GBs due to the strong coordination interaction between C=O and/or S=O at both ends of the bulky anion and undercoordinated Pb2+ and/or halide vacancies, along with the hydrogen bond between –OH and formamidinium . This results in the passivation of both shallow-level and deep-level defects .

Biochemical Pathways

The biochemical pathways affected by 4-Sulfobenzoic acid involve the reduction of defect density, an increase in carrier lifetime, and suppression of ion migration . These changes contribute to enhanced efficiency and stability of PSCs .

Result of Action

The result of 4-Sulfobenzoic acid’s action is an improvement in the efficiency of PSCs. Specifically, the SAMS-modified device delivers a significant improvement in efficiency (22.7%) in comparison with the control device (20.3%) . Furthermore, the unencapsulated modified device demonstrates only little degradation after 1320 hours at 60°C .

Action Environment

The action of 4-Sulfobenzoic acid is influenced by environmental factors such as temperature. For instance, the SAMS-modified device shows minimal degradation even after being subjected to a temperature of 60°C for 1320 hours . This suggests that 4-Sulfobenzoic acid contributes to the thermal stability of PSCs.

Propiedades

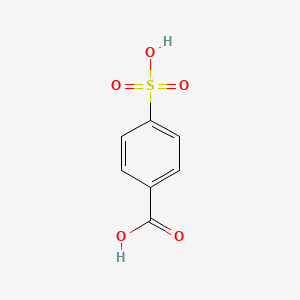

IUPAC Name |

4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAQOZGATRIYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5399-63-3 (mono-potassium salt) | |

| Record name | 4-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90979817 | |

| Record name | 4-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

636-78-2 | |

| Record name | 4-Sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulfobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD9Y82JZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-sulfobenzoic acid?

A1: 4-Sulfobenzoic acid has the molecular formula C7H6O5S and a molecular weight of 202.18 g/mol.

Q2: What are the key spectroscopic characteristics of 4-sulfobenzoic acid?

A2: While specific spectroscopic data is not extensively reported across the provided literature, characteristic peaks in infrared (IR) spectroscopy would correspond to sulfonate (SO3−) and carboxylate (COO−) groups.

Q3: Is 4-sulfobenzoic acid soluble in water? What about other solvents?

A3: 4-sulfobenzoic acid demonstrates good water solubility due to its polar sulfonate and carboxylate groups. Its solubility in other solvents would depend on their polarity, with greater solubility expected in polar organic solvents. []

Q4: Can 4-sulfobenzoic acid act as a catalyst?

A4: Yes, 4-sulfobenzoic acid can act as an efficient Brønsted acid catalyst. It has been successfully employed in the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones, a class of compounds with potential pharmaceutical applications. []

Q5: How does defect engineering in UiO-66 using 4-sulfobenzoic acid enhance its catalytic activity?

A5: Introducing 4-sulfobenzoic acid during UiO-66 synthesis increases defect sites within the material's structure. This results in higher Lewis acidity, leading to enhanced catalytic activity, as demonstrated in the isomerization of α-pinene oxide. []

Q6: Have computational methods been used to study 4-sulfobenzoic acid?

A6: Yes, computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations have been employed. For instance, in studying proton conduction mechanisms in a Cu(II) coordination polymer containing 4-sulfobenzoic acid, researchers used these methods to calculate activation energies and visualize proton transfer pathways. []

Q7: How is 4-sulfobenzoic acid employed in the synthesis of Metal-Organic Frameworks (MOFs)?

A7: 4-sulfobenzoic acid acts as an organic linker in constructing MOFs. Its sulfonate and carboxylate groups provide multiple coordination sites for metal ions, leading to diverse framework architectures. These MOFs have shown potential applications in areas such as gas sorption, catalysis, and sensing. [, , , ]

Q8: What is unique about the MOFs constructed using 4-sulfobenzoic acid and lanthanide ions?

A8: These MOFs have shown promising dual functionality, exhibiting both ratiometric fluorescent detection capabilities for benzophenone-like ultraviolet filters and high proton conductivity. This makes them attractive candidates for sensing and energy applications. []

Q9: How does the coordination mode of 4-sulfobenzoic acid influence the properties of resulting materials?

A9: The coordination mode of 4-sulfobenzoic acid, whether through its sulfonate, carboxylate, or both groups, significantly influences the dimensionality and properties of resulting materials. For instance, bridging modes through both groups can lead to the formation of layered structures or 3D networks with varying pore sizes and functionalities. [, , , ]

Q10: Can you provide an example of how 4-sulfobenzoic acid contributes to the properties of a specific material?

A10: In a study on polypyrrole, incorporating 4-sulfobenzoic acid as a dopant led to enhanced electrical conductivity, with values reaching up to 400 S/cm. This was attributed to the improved π-stacking and bipolaron structure induced by the 4-sulfobenzoic acid. []

Q11: What is known about the environmental fate and degradation of 4-sulfobenzoic acid?

A11: Studies have identified 4-sulfobenzoic acid and its isomers (2- and 3-sulfobenzoic acid) as components of ambient fine particulate matter (PM2.5) in urban environments. Research suggests that atmospheric oxidation of phthalic acid, followed by sulfonation, contributes to its formation. []

Q12: Are there any studies on the biodegradation of 4-sulfobenzoic acid?

A12: Yes, research has explored the biodegradation of 4-sulfobenzoic acid by specific bacteria. Clostridium pasteurianum DSM 12136, for instance, can utilize 4-sulfobenzoic acid as its sole sulfur source through a desulfonation process under anaerobic conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)

![2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-](/img/structure/B1208404.png)